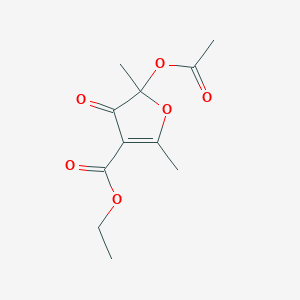

Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Description

Properties

CAS No. |

53252-54-3 |

|---|---|

Molecular Formula |

C11H14O6 |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

ethyl 5-acetyloxy-2,5-dimethyl-4-oxofuran-3-carboxylate |

InChI |

InChI=1S/C11H14O6/c1-5-15-10(14)8-6(2)16-11(4,9(8)13)17-7(3)12/h5H2,1-4H3 |

InChI Key |

RKGRDXFLOPMTCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(C1=O)(C)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The acetoxy group can be introduced by acetylation using acetic anhydride and a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products Formed

Hydrolysis: 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid and ethanol.

Reduction: Ethyl 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Formula : C11H14O4

- Molecular Weight : 214.23 g/mol

- Density : 1.24 g/cm³

- Boiling Point : Approximately 254.2 °C at 760 mmHg

- Flash Point : 107.9 °C

- Solubility : Soluble in organic solvents; limited solubility in water

Structure

The compound features a furan ring substituted with acetoxy and carboxylate groups, contributing to its reactivity and potential applications.

Medicinal Chemistry

Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate has been investigated for its biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, a derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against clinical isolates. The results confirmed its efficacy as a potent antibacterial agent, warranting further investigation into its mechanism of action .

Food Science

The compound's flavor profile has made it an interesting candidate in food applications:

- Flavoring Agent : this compound is noted for imparting fruity flavors reminiscent of caramel and strawberry. It is used in the formulation of food products to enhance taste .

Data Table: Flavor Characteristics

| Compound Name | Flavor Profile | Concentration (ppm) | Application |

|---|---|---|---|

| This compound | Fruity (caramel/strawberry) | 50 - 200 | Confectionery, beverages |

Fragrance Industry

In perfumery, this compound serves as a key ingredient due to its pleasant aroma:

- Fragrance Component : Its sweet and fruity scent makes it suitable for use in perfumes and scented products. It is often blended with other aromatic compounds to create complex fragrance profiles .

Case Study: Fragrance Formulation

A commercial perfume formulation incorporating this compound was reported to enhance the overall scent profile significantly compared to formulations lacking this compound. The fragrance was well-received in consumer tests for its appealing aroma .

Mechanism of Action

The mechanism by which Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. For example, its acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The compound’s furan ring and ester groups may also participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound distinguishes itself with two methyl groups and an acetyloxy substituent, enhancing steric bulk and hydrophobicity compared to simpler derivatives like ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate .

Functional Group Influence :

- The oxo group at position 4 in the dihydrofuran ring is common across all furan derivatives, facilitating ring-opening reactions or further functionalization .

- The pyrazole derivative , while structurally distinct, shares ester and acetyloxy groups, highlighting the versatility of these moieties in diverse heterocyclic systems.

Molecular Weight and Complexity :

Biological Activity

Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 858255-78-4) is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₁H₁₄O₆

- Molecular Weight : 242.23 g/mol

The structure features a furan ring with acetyloxy and carboxylate functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furanones have shown effectiveness against various bacterial strains and fungi.

| Microorganism | Activity |

|---|---|

| Candida albicans | Active |

| Escherichia coli | Moderate activity |

| Staphylococcus aureus | Inhibited growth |

These findings suggest that the compound may possess similar antimicrobial characteristics due to its structural similarities with known active furan derivatives .

Anticancer Activity

The anticancer potential of furan derivatives has been explored extensively. For example, compounds like 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid have demonstrated inhibitory effects on fatty acid synthase (FASN), which is crucial in cancer metabolism. This inhibition leads to reduced cell viability and increased oxidative stress in cancer cells .

Case Study : A study investigating the effects of furan derivatives on cancer cell lines showed that treatment with these compounds resulted in significant apoptosis in breast cancer cells. The mechanism involved the modulation of mitochondrial function and the induction of reactive oxygen species (ROS), leading to cell death .

Other Therapeutic Effects

In addition to antimicrobial and anticancer activities, this compound may exhibit other therapeutic effects:

- Anti-inflammatory Properties : Similar compounds have been reported to reduce inflammation in various models.

- Antioxidant Activity : The presence of hydroxyl groups in related structures suggests potential antioxidant effects that could protect against oxidative damage.

Research Findings

A comprehensive review of literature indicates that the biological activities of this class of compounds are closely linked to their structural features. The presence of specific functional groups can enhance their interaction with biological targets.

Summary of Key Findings

| Activity Type | Evidence Level | Notes |

|---|---|---|

| Antimicrobial | Moderate | Effective against fungi and bacteria |

| Anticancer | High | Induces apoptosis and affects metabolic pathways |

| Anti-inflammatory | Preliminary | Needs further investigation |

Q & A

Basic: What are the standard synthetic protocols for preparing Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate?

The compound is typically synthesized via Claisen-Schmidt condensation or cyclization reactions. For example, similar furanone derivatives are prepared by reacting β-keto esters with acetylating agents under acidic conditions. A common approach involves using acetic anhydride as the acetylating agent and a catalyst like sulfuric acid or p-toluenesulfonic acid. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side products like over-acetylation or decomposition. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Advanced: How can reaction conditions be optimized to control stereoselectivity in the synthesis of this compound?

Steric and electronic factors influence the stereochemical outcome. For example, substituents on the furanone ring may lead to diastereomer formation. Advanced strategies include:

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific stereoisomers.

- Catalyst selection : Chiral catalysts (e.g., organocatalysts or metal complexes) can induce enantioselectivity.

- Low-temperature crystallization : Controlled cooling during synthesis can isolate the desired stereoisomer.

Characterization of stereoisomers requires chiral HPLC or X-ray crystallography .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR identify substituents and confirm ring structure. For example, the acetyloxy group appears as a singlet at ~2.1 ppm in NMR.

- IR spectroscopy : Strong carbonyl stretches (~1740 cm) confirm ester and ketone groups.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] or [M+Na]) .

Advanced: How can researchers resolve contradictions in spectral data between studies?

Discrepancies in spectral data (e.g., NMR shifts, melting points) may arise from impurities, solvent effects, or polymorphic forms. Methodological solutions:

- Reproduce conditions : Match solvent, temperature, and concentration to original studies.

- Cross-validate techniques : Use X-ray crystallography to confirm structure independently .

- Dynamic NMR : Investigate temperature-dependent conformational changes causing peak splitting .

Basic: What crystallographic methods are used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystal growth : Slow evaporation of a saturated solution (e.g., ethanol/water).

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K.

- Refinement : SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal parameters. Disorder in substituents (e.g., acetyloxy groups) requires careful modeling .

Advanced: How should researchers handle safety concerns related to this compound’s reactivity?

While specific toxicity data for this compound is limited, structurally related furanones may exhibit sensitization or irritant properties. Precautionary measures:

- In silico toxicity prediction : Tools like ProTox-II or ADMET predictors estimate hazards.

- Controlled handling : Use fume hoods, nitrile gloves, and avoid inhalation.

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: What computational methods predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over time .

Advanced: How can researchers address discrepancies in reported biological activity data?

Contradictions may stem from assay variability (e.g., cell lines, concentrations). Solutions:

- Dose-response studies : Establish IC values across multiple replicates.

- Orthogonal assays : Confirm activity via enzymatic assays and cell-based models.

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from standardized protocols (e.g., NIH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.